Cas no 1379327-48-6 (2-(bromomethyl)-5-(trifluoromethyl)thiophene)

2-(bromomethyl)-5-(trifluoromethyl)thiophene 化学的及び物理的性質
名前と識別子
-
- Thiophene, 2-(bromomethyl)-5-(trifluoromethyl)-
- 2-(bromomethyl)-5-(trifluoromethyl)thiophene
-
- MDL: MFCD12407098
- インチ: 1S/C6H4BrF3S/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2
- InChIKey: RQMHQBOANGFZLA-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC=C(C(F)(F)F)S1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 136
- トポロジー分子極性表面積: 28.2
2-(bromomethyl)-5-(trifluoromethyl)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3833-5g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95%+ | 5g |
$3966.0 | 2023-09-06 | |
Enamine | EN300-1932823-0.25g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95% | 0.25g |
$679.0 | 2023-09-17 | |
Life Chemicals | F2147-3833-10g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95%+ | 10g |
$5660.0 | 2023-09-06 | |
Enamine | EN300-1932823-5.0g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95% | 5.0g |
$3977.0 | 2023-07-10 | |
Life Chemicals | F2147-3833-0.5g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95%+ | 0.5g |
$1255.0 | 2023-09-06 | |
Enamine | EN300-1932823-10g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95% | 10g |
$5897.0 | 2023-09-17 | |
1PlusChem | 1P020L3H-2.5g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95% | 2.5g |
$3385.00 | 2024-06-21 | |
1PlusChem | 1P020L3H-5g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95% | 5g |
$4978.00 | 2024-06-21 | |
1PlusChem | 1P020L3H-10g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95% | 10g |
$7351.00 | 2024-06-21 | |
Aaron | AR020LBT-5g |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
1379327-48-6 | 95% | 5g |
$5494.00 | 2025-02-14 |
2-(bromomethyl)-5-(trifluoromethyl)thiophene 関連文献
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1. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
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9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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2-(bromomethyl)-5-(trifluoromethyl)thiopheneに関する追加情報
Comprehensive Overview of 2-(Bromomethyl)-5-(Trifluoromethyl)Thiophene (CAS No. 1379327-48-6)
2-(Bromomethyl)-5-(trifluoromethyl)thiophene (CAS No. 1379327-48-6) is a highly versatile heterocyclic compound widely utilized in pharmaceutical synthesis, agrochemical development, and material science. Its unique molecular structure, featuring a thiophene ring substituted with a bromomethyl group and a trifluoromethyl group, makes it a critical intermediate for designing advanced small-molecule drugs and functional materials. The compound's reactivity and selectivity have garnered significant attention in organic chemistry research, particularly in cross-coupling reactions and catalysis.
In recent years, the demand for fluorinated compounds like 2-(bromomethyl)-5-(trifluoromethyl)thiophene has surged due to their applications in drug discovery and precision agriculture. Researchers are increasingly exploring its role in bioactive molecule synthesis, leveraging the electron-withdrawing properties of the trifluoromethyl group to enhance metabolic stability. This aligns with the growing trend of fluorine chemistry in modern medicinal chemistry, where 19F NMR probes and PET imaging agents are developed using similar scaffolds.
The compound's thiophene-bromomethyl moiety serves as a pivotal alkylating agent in polymer chemistry, enabling the creation of conductive polymers for organic electronics. With the rise of flexible electronics and OLED technologies, this intermediate has become instrumental in synthesizing π-conjugated systems. Its compatibility with Suzuki-Miyaura and Negishi couplings further expands its utility in constructing complex aromatic frameworks for optoelectronic materials.
From an industrial perspective, CAS 1379327-48-6 is manufactured under stringent quality control protocols to ensure high purity grades (>98%) for research applications. Analytical techniques like HPLC, GC-MS, and 1H/13C NMR are routinely employed for characterization. The compound's stability under anhydrous conditions makes it suitable for air-sensitive reactions, though proper storage guidelines (-20°C under inert atmosphere) are recommended to preserve its reactivity profile.
Environmental and sustainability considerations have prompted investigations into greener synthetic routes for 2-(bromomethyl)-5-(trifluoromethyl)thiophene. Recent catalytic methodologies employing palladium nanoparticles or photoredox catalysis demonstrate reduced organic solvent consumption. These advancements address the pharmaceutical industry's push toward green chemistry principles while maintaining atom economy in multi-step syntheses.
Emerging applications in bioconjugation chemistry highlight the compound's potential for developing targeted therapeutics. The bromomethyl group readily participates in nucleophilic substitutions with biomolecules, enabling the creation of drug-linker complexes for antibody-drug conjugates (ADCs). This positions 1379327-48-6 as a valuable building block in oncological research, particularly for payload delivery systems in cancer immunotherapy.
For researchers sourcing this compound, key considerations include supplier reliability, batch-to-batch consistency, and technical documentation availability. Reputable suppliers typically provide COA (Certificate of Analysis), MSDS, and structure-activity relationship data. The compound's pricing reflects its specialty chemical status, with costs varying based on scale-up feasibility and custom synthesis requirements.
Future research directions may explore continuous flow chemistry approaches for 1379327-48-6 production, potentially improving reaction yields and process safety. Computational studies using DFT calculations could further elucidate its electronic properties, aiding in the design of novel thiophene derivatives for energy storage applications. As structure-property relationships become better understood, this compound will likely see expanded use in next-generation materials and life sciences innovations.
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